N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Overview
Description
N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The unique structure of this compound, which includes a triazoloquinazoline core and a benzothiadiazole moiety, contributes to its wide range of applications in scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazoloquinazoline core. This can be achieved through the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Aryl amines, potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of aryl-substituted triazoloquinazolines.
Scientific Research Applications
N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antitubercular, and anti-HIV activities.
Medicine: Potential therapeutic agent for treating infections and diseases caused by resistant strains of bacteria and viruses.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives
Uniqueness
N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of a triazoloquinazoline core and a benzothiadiazole moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N7OS/c1-9-18-12-5-3-2-4-11(12)15-19-17(21-24(9)15)20-16(25)10-6-7-13-14(8-10)23-26-22-13/h2-8H,1H3,(H,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFISEXREWBZEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=NC(=NN13)NC(=O)C4=CC5=NSN=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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